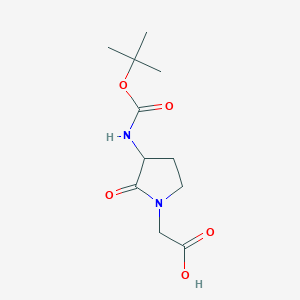

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid

Descripción

Chemical Structure: 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8) is a pyrrolidinone derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, a 2-oxo group on the pyrrolidine ring, and an acetic acid side chain. This compound is widely used in medicinal chemistry as a building block for drug discovery, particularly for its role in stabilizing amine groups and enhancing solubility via the carboxylic acid moiety .

Applications:

Its Boc group facilitates selective deprotection during synthesis, making it valuable for peptide mimetics and enzyme inhibitors. Commercial availability from suppliers like CymitQuimica and Combi-Blocks (QC-0740) underscores its industrial relevance .

Propiedades

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576574 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116339-45-8 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction of α,β-Unsaturated Esters with Glycine

A patent-derived method (US5371237A) utilizes glycine and 4-chloro-3-methoxy-2E-butenoic acid methyl ester under basic aqueous conditions to form the pyrrolidin-2-one ring.

Key Steps:

-

Cyclization :

-

Glycine (30 g, 400 mmol) is suspended in water (60 mL) and heated to 70°C.

-

4-Chloro-3-methoxy-2E-butenoic acid methyl ester (22.4 g, 136 mmol) is added incrementally.

-

The pH is maintained at 8.5 using 10M NaOH, facilitating nucleophilic attack and cyclization.

-

Product : 4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid (yield: 84%).

-

-

Acid Hydrolysis :

-

Boc Protection :

-

Ester Hydrolysis :

Data Table: Reaction Conditions for Cyclization and Boc Protection

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Glycine, NaOH (pH 8.5), 70°C, 5 hours | 84% |

| Boc Protection | Boc₂O, DMAP, DCM, 25°C, 12 hours | 87% |

| Ester Hydrolysis | NaOH (2M), 50°C, 2 hours | 95% |

Method 2: Direct Alkylation of Boc-Protected Pyrrolidinone

Synthesis of Boc-Protected 3-Aminopyrrolidin-2-one

Starting with 3-aminopyrrolidin-2-one , the amine is protected via Boc anhydride before introducing the acetic acid group.

Key Steps:

-

Boc Protection :

-

Alkylation with Bromoacetic Acid :

-

Ester Hydrolysis :

Data Table: Alkylation and Hydrolysis Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 25°C | 89% |

| Alkylation | Bromoacetic acid tert-butyl ester, K₂CO₃, DMF | 78% |

| Ester Hydrolysis | TFA/DCM (1:1), 0°C, 1 hour | 92% |

Method 3: Hydrogenation of Dioxopyrrolidine Derivatives

Hydrogenation of 2,4-Dioxopyrrolidin-1-yl-acetic Acid

A patent (US5371237A) describes hydrogenating 2,4-dioxopyrrolidin-1-yl-acetic acid to introduce hydroxyl or amine groups, adaptable for Boc protection.

Data Table: Hydrogenation Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Ru/C |

| Pressure | 30 bar H₂ |

| Temperature | 50°C |

| Yield | 80% |

Comparative Analysis of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization with Glycine | High yield (84%), scalable | Multi-step, requires acidic conditions |

| Direct Alkylation | Simple Boc protection, fewer steps | Lower alkylation yield (78%) |

| Hydrogenation | Utilizes inexpensive catalysts | Requires high-pressure equipment |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the pyrrolidine ring.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields the free amine.

Oxidized Products: Depending on the oxidizing agent, various oxidized derivatives can be formed.

Reduced Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.

Mecanismo De Acción

The mechanism of action of 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Differences

The compound’s analogs vary in ring size, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Commercial and Industrial Relevance

- Cost and Availability: The target compound is priced at €503/g (CymitQuimica), reflecting its specialized Boc protection . Simpler analogs like (2-oxopyrrolidin-1-yl)acetic acid are cheaper (≥$188/250 mg, Santa Cruz Biotechnology) due to fewer synthetic steps .

- Supplier Diversity : Combi-Blocks and Capot Chemical supply enantiopure piperidine analogs, emphasizing demand in asymmetric synthesis .

Actividad Biológica

2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid, also known as Boc-L-proline derivative, is a compound of interest due to its potential biological activities. This article reviews its biological effects, including antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and recent research findings.

- Chemical Formula: C₁₁H₁₈N₂O₅

- CAS Number: 116339-45-8

- Molecular Weight: 246.27 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial properties and cytotoxic effects on different cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against a range of microorganisms. The mechanism of action is often linked to its structural features that influence gene transcription related to biofilm formation.

Table 1: Antimicrobial Activity Against Various Microorganisms

| Microorganism | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |

| Candida albicans | 62.50 µg/mL | 125.00 µg/mL |

This table summarizes the effectiveness of the compound against specific strains, indicating strong antibacterial activity particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines, including L929 and A549 cells. The results suggest that while some derivatives exhibit significant cytotoxic effects, others may enhance cell viability.

Table 2: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| 24 | 100 | 92 | 88 |

| 25 | 100 | 68 | 73 |

| 29 | 50 | 86 | 97 |

These findings indicate that compound 29 showed promising results in enhancing cell viability at lower concentrations, suggesting a potential therapeutic window for further exploration.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various derivatives related to the Boc-proline structure. It was found that compounds with similar structural motifs demonstrated significant efficacy against resistant strains, particularly MRSA (Methicillin-resistant Staphylococcus aureus).

- Cytotoxicity Assessment : In another study, the cytotoxic effects of the compound were tested against multiple cancer cell lines, revealing that certain derivatives could selectively inhibit cancer cell growth while sparing normal cells.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the side chains significantly affect both antimicrobial and cytotoxic properties, guiding future synthetic efforts to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal conditions for preparing 2-(3-(tert-Butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetic acid?

- The synthesis typically involves:

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP in THF .

Ring functionalization : Oxidative or nucleophilic modification of the pyrrolidinone ring, often with Dess–Martin periodinane for ketone formation or alkylation via SN2 reactions .

Carboxylic acid activation : Acetic acid side chain introduction via coupling reagents (e.g., EDC/HOBt) in DMF .

- Key parameters: Maintain inert atmosphere (N₂/Ar), monitor pH during acid deprotection, and use HPLC to verify purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., pyrrolidine ring conformation) and Boc-group integrity .

- IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and pyrrolidinone) .

- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H⁺] = calculated 284.3 g/mol) .

- HPLC : Quantifies purity using reverse-phase C18 columns (retention time ~8–10 min in acetonitrile/water gradients) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Keep desiccated at 2–8°C in amber vials to prevent hydrolysis of the Boc group .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns due to potential ecotoxicity .

Advanced Research Questions

Q. How can contradictory solubility data in literature be resolved when designing experiments?

- Context : Discrepancies may arise from polymorphic forms or solvent impurities.

- Methodology :

- Perform solubility screens in DMSO, THF, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) to detect aggregates .

- Compare with computational predictions (e.g., COSMO-RS) to identify outliers .

- Reference batch-specific certificates of analysis (CoA) for crystallinity data .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings with aryl boronic acids (yields improve with microwave-assisted heating at 80°C) .

- Solvent optimization : Use dioxane/water mixtures (4:1) for biphasic conditions to reduce side reactions .

- Additives : Include Cs₂CO₃ (2 eq.) to stabilize intermediates and minimize Boc-group cleavage .

Q. How can researchers design biological activity studies given limited in vivo data?

- In vitro assays :

- Enzyme inhibition : Test against serine proteases (e.g., trypsin-like enzymes) via fluorogenic substrates (IC₅₀ determination) .

- Cell permeability : Use Caco-2 monolayers with LC-MS quantification to assess bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to protease active sites (e.g., HIV-1 protease) using PDB structures .

- MD simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to analyze conformational stability of the pyrrolidinone ring .

- QM/MM : Calculate transition states for covalent bond formation with catalytic residues .

Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?

- Parameters to validate :

- Linearity : R² ≥ 0.99 over 1–100 µM range in plasma matrices .

- LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) .

- Recovery : Spike-and-recovery tests in biological fluids (acceptance: 85–115%) .

Methodological Notes

- Contradiction management : Cross-reference synthetic protocols from peer-reviewed journals (e.g., J. Med. Chem.) over vendor datasheets to mitigate bias .

- Data gaps : Collaborate with crystallography facilities for X-ray structure elucidation if NMR data are ambiguous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.